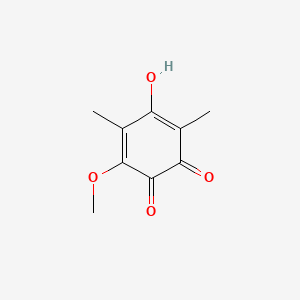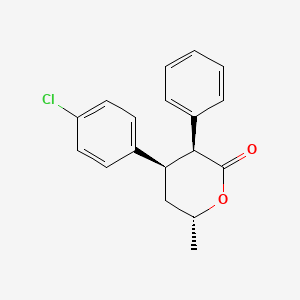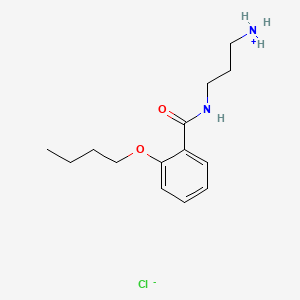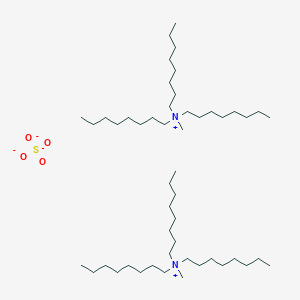
Bis(N-methyl-N,N-dioctyloctan-1-aminium) sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(N-methyl-N,N-dioctyloctan-1-aminium) sulfate is a quaternary ammonium compound known for its surfactant properties. It is used in various industrial and laboratory applications due to its ability to alter surface tension and interact with different chemical species.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N-methyl-N,N-dioctyloctan-1-aminium) sulfate typically involves the reaction of N-methyl-N,N-dioctyloctan-1-aminium chloride with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfate salt. The process involves:
- Dissolving N-methyl-N,N-dioctyloctan-1-aminium chloride in an appropriate solvent.
- Adding sulfuric acid slowly while maintaining the temperature to avoid decomposition.
- Stirring the mixture until the reaction is complete.
- Isolating the product by filtration and washing with a suitable solvent to remove impurities.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
Bis(N-methyl-N,N-dioctyloctan-1-aminium) sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The sulfate group can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and ammonium salts facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various ammonium salts.
科学研究应用
Bis(N-methyl-N,N-dioctyloctan-1-aminium) sulfate is utilized in several scientific research fields:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
Biology: The compound is employed in cell lysis buffers and as a surfactant in various biological assays.
Industry: It is used in the formulation of detergents, emulsifiers, and antistatic agents.
作用机制
The mechanism of action of Bis(N-methyl-N,N-dioctyloctan-1-aminium) sulfate involves its interaction with cell membranes and other biological structures. The compound disrupts lipid bilayers, leading to cell lysis. It also acts as a surfactant, reducing surface tension and facilitating the mixing of hydrophobic and hydrophilic substances.
相似化合物的比较
Similar Compounds
- N-Methyl-N,N-dioctyloctan-1-aminium chloride
- N-Methyl-N,N-dioctyloctan-1-aminium bromide
- Trioctylmethylammonium bromide
Uniqueness
Bis(N-methyl-N,N-dioctyloctan-1-aminium) sulfate is unique due to its sulfate anion, which imparts distinct properties compared to its chloride and bromide counterparts. The sulfate group enhances its solubility in water and its effectiveness as a surfactant.
属性
CAS 编号 |
76841-73-1 |
|---|---|
分子式 |
C50H108N2O4S |
分子量 |
833.5 g/mol |
IUPAC 名称 |
methyl(trioctyl)azanium;sulfate |
InChI |
InChI=1S/2C25H54N.H2O4S/c2*1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;1-5(2,3)4/h2*5-25H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI 键 |
QYQXCUGHLJZLMP-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[O-]S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[5-(3-chlorophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14449968.png)
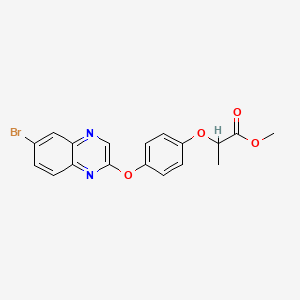

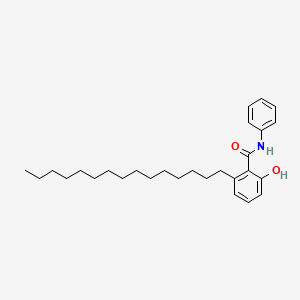



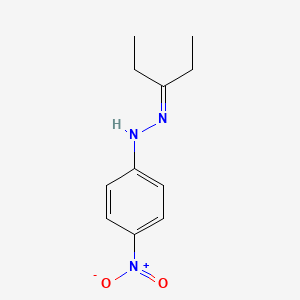
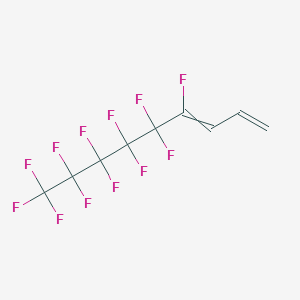
![4-[(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B14450004.png)
